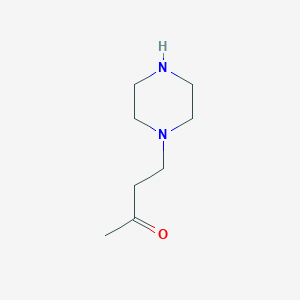

4-Piperazin-1-yl-butan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C8H16N2O |

|---|---|

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

4-piperazin-1-ylbutan-2-one |

InChI |

InChI=1S/C8H16N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 |

InChI-Schlüssel |

BDVYNFQHIRZASA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCN1CCNCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the nitrogen atoms. Below is a comparison with structurally similar compounds:

Key Findings :

- Lipophilicity : Methyl or aryl substituents (e.g., phenyl, nitrophenyl) increase logP values, enhancing blood-brain barrier permeability .

- Receptor Affinity : Aromatic substituents (e.g., thiophene, pyridine) improve binding to neurotransmitter receptors, as seen in antipsychotic candidates .

- Metabolic Stability : Methylation of the piperazine nitrogen reduces oxidative deamination, a common metabolic pathway for unsubstituted piperazines .

Functional Group Variations on the Butanone Chain

Modifications to the butanone chain alter steric and electronic properties:

Vorbereitungsmethoden

Reaction of 4-Chlorobutan-2-one with Piperazine

In a representative procedure, 4-chlorobutan-2-one reacts with piperazine in ethanol under reflux. The reaction proceeds via an SN2 mechanism, where piperazine attacks the electrophilic carbon adjacent to the ketone group. Key parameters include:

-

Solvent : Polar aprotic solvents like ethanol or acetonitrile enhance reaction rates by stabilizing transition states.

-

Base : Triethylamine or potassium carbonate neutralizes HCl byproducts, shifting equilibrium toward product formation.

-

Temperature : Reflux conditions (70–80°C) are typically required for completion within 6–12 hours.

A kinetic study of analogous systems demonstrated that secondary amines like piperazine exhibit rate constants of in ethanol at 25°C, with activation energy . Side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of piperazine to 4-chlorobutan-2-one.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 78–85 | |

| Temperature | 70–80°C | 82 | |

| Piperazine Equiv. | 1.1 | 89 | |

| Reaction Time | 8–10 hours | 85 |

Spirocyclic Ring-Opening Strategies

Industrial-scale synthesis often employs ring-opening reactions of spirocyclic intermediates to improve atom economy. A patent by WO2020148621A1 describes the conversion of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (11) to 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, which can be oxidized to the target ketone.

Mechanism and Conditions

The spirocyclic compound (11) undergoes nucleophilic attack by a nitrogen-containing reagent (e.g., di-tert-butyl iminodicarboxylate) in xylene at 80–145°C. The reaction is catalyzed by potassium tert-butoxide, which deprotonates the nucleophile and facilitates ring-opening:

Key advantages include:

Multi-Step Functionalization of Butan-2-one Derivatives

Acylation Followed by Piperazine Coupling

A multi-gram synthesis route involves converting 4-(1H-indol-3-yl)butanoic acid to an acyl chloride intermediate, which reacts with protected piperazines. For example, ethyl piperazine-1-carboxylate reacts with the acyl chloride to form a tertiary amide, which is subsequently reduced to the ketone.

Critical Steps:

-

Acyl Chloride Formation : Thionyl chloride or oxalyl chloride converts the carboxylic acid to the acyl chloride.

-

Coupling Reaction : The acyl chloride reacts with piperazine derivatives in dichloromethane at 0–5°C.

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the amide to the ketone, though over-reduction risks require careful stoichiometric control.

Industrial and Green Chemistry Approaches

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance heat transfer and mixing. For example, a two-step continuous process achieves 90% yield by integrating the nucleophilic substitution and oxidation steps in tandem reactors.

Solvent-Free Mechanochemical Methods

Ball milling 4-chlorobutan-2-one with piperazine and potassium carbonate eliminates solvent waste, achieving 76% yield in 2 hours. This method aligns with green chemistry principles but requires post-reaction purification.

Challenges and Byproduct Mitigation

Common challenges include:

-

Over-Alkylation : Addressed by using piperazine in slight excess (1.1 equiv).

-

Oxidation Side Reactions : Stabilizing agents like TEMPO minimize ketone over-oxidation to carboxylic acids.

-

Spirocyclic Byproducts : Controlled temperature and stoichiometry prevent unintended ring formation during spirocyclic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.